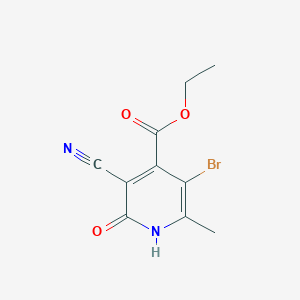
Ethyl 3-bromo-5-cyano-6-hydroxy-2-methylisonicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-bromo-5-cyano-6-hydroxy-2-methylisonicotinate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 3-bromo-5-cyano-6-hydroxy-2-methylisonicotinic acid ethyl ester and is a member of the isonicotinic acid family.
Wirkmechanismus
The exact mechanism of action of Ethyl 3-bromo-5-cyano-6-hydroxy-2-methylisonicotinate is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes that are essential for the survival of cancer cells, tuberculosis bacteria, and malaria parasites.
Biochemical and Physiological Effects:
Ethyl 3-bromo-5-cyano-6-hydroxy-2-methylisonicotinate has been shown to have a variety of biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of tuberculosis bacteria, and reduce the parasitemia (presence of parasites in the blood) in malaria-infected mice. Additionally, this compound has been shown to have low toxicity in normal cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Ethyl 3-bromo-5-cyano-6-hydroxy-2-methylisonicotinate is its potent activity against various diseases. This compound has shown promising results in preclinical studies, and further research is warranted to determine its clinical efficacy. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on Ethyl 3-bromo-5-cyano-6-hydroxy-2-methylisonicotinate. One of the areas of interest is the development of analogs of this compound with improved solubility and bioavailability. Additionally, further studies are needed to determine the clinical efficacy of this compound in the treatment of various diseases. Finally, the mechanism of action of this compound needs to be further elucidated to fully understand its potential therapeutic applications.
Conclusion:
In conclusion, Ethyl 3-bromo-5-cyano-6-hydroxy-2-methylisonicotinate is a promising compound that has shown potent activity against various diseases. The synthesis method is relatively simple, and this compound has been extensively studied in the field of medicinal chemistry. Further research is needed to determine the clinical efficacy of this compound and to develop analogs with improved solubility and bioavailability.
Synthesemethoden
Ethyl 3-bromo-5-cyano-6-hydroxy-2-methylisonicotinate can be synthesized by reacting 3-bromo-5-cyano-6-hydroxy-2-methylisonicotinic acid with ethyl alcohol in the presence of a catalyst. This reaction results in the formation of the ethyl ester of the acid. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-bromo-5-cyano-6-hydroxy-2-methylisonicotinate has been extensively studied in the field of medicinal chemistry. This compound has shown promising results in the treatment of various diseases, including cancer, tuberculosis, and malaria. It has been reported that this compound has potent antitumor activity and can inhibit the growth of cancer cells. Additionally, it has been shown to be effective against drug-resistant strains of tuberculosis and malaria.
Eigenschaften
Molekularformel |
C10H9BrN2O3 |
|---|---|
Molekulargewicht |
285.09 g/mol |
IUPAC-Name |
ethyl 3-bromo-5-cyano-2-methyl-6-oxo-1H-pyridine-4-carboxylate |
InChI |
InChI=1S/C10H9BrN2O3/c1-3-16-10(15)7-6(4-12)9(14)13-5(2)8(7)11/h3H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
XAJJLBJTHIWPAH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C(=O)NC(=C1Br)C)C#N |
Kanonische SMILES |
CCOC(=O)C1=C(C(=O)NC(=C1Br)C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



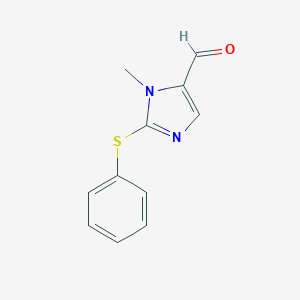

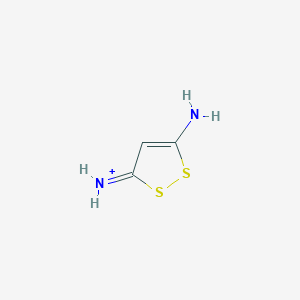
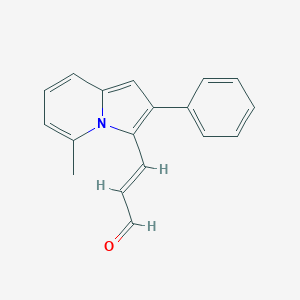

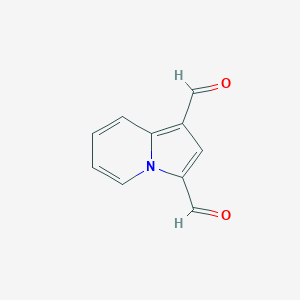

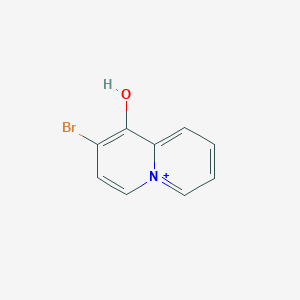
![1-[2-(Methoxycarbonyl)phenyl]-2,4,6-trimethylpyridinium](/img/structure/B289736.png)
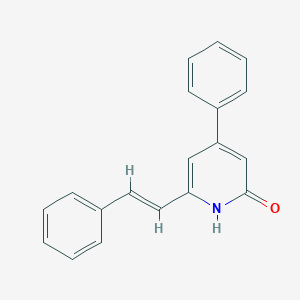



![2-Isopropylisothiazolo[2,3-a]pyridin-8-ium](/img/structure/B289748.png)